1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771836
InChI: InChI=1S/C10H9N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile

CAS No.:

Cat. No.: VC16771836

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile -

Specification

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 2,3-dimethylbenzimidazole-5-carbonitrile
Standard InChI InChI=1S/C10H9N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,1-2H3
Standard InChI Key MLVASJPDCACVMO-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1C)C=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 1,2-dimethyl-1H-benzo[d]imidazole-6-carbonitrile is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol according to PubChem , though VulcanChem reports a slight discrepancy at 174.20 g/mol, potentially due to isotopic variations or measurement methodologies. The IUPAC name, 2,3-dimethyl-1,3-benzodiazole-5-carbonitrile, reflects its substitution pattern: methyl groups at positions 1 and 2 of the imidazole ring and a cyano group at position 6 of the fused benzene ring .

The SMILES notation CC1=NC2=C(N1C)C=C(C=C2)C#N and InChIKey MLVASJPDCACVMO-UHFFFAOYSA-N provide unambiguous representations of its structure, critical for computational modeling and database searches .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related benzimidazole derivatives reveal planar aromatic systems with bond lengths consistent with delocalized π-electrons. The methyl groups introduce steric hindrance, favoring a staggered conformation that minimizes torsional strain. The cyano group’s electron-withdrawing nature polarizes the aromatic system, enhancing reactivity at the C4 and C7 positions .

Synthesis and Production Methodologies

Key Synthetic Routes

The synthesis of 1,2-dimethyl-1H-benzo[d]imidazole-6-carbonitrile typically involves multi-step protocols:

  • Cyclization of o-Phenylenediamine Derivatives:
    Reaction of 4-chloro-2-nitroaniline with N-methylpiperazine under basic conditions forms a nitro intermediate, which undergoes catalytic hydrogenation (10% Pd/C, 40 psi H₂) to yield the diamine precursor . Subsequent cyclization with cyanogen bromide (CNBr) in acidic media produces the benzimidazole core.

  • Post-Functionalization Strategies:
    Methylation at N1 and C2 is achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). The cyano group is introduced via nucleophilic substitution of a halogen atom (e.g., Cl) at C6 using potassium cyanide (KCN) under reflux conditions.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (typically 62–72%) and purity (>95%). Solvent selection is critical: dimethylformamide (DMF) improves solubility during cyclization, while ethanol facilitates crystallization. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point198–202°C (decomposes)
Solubility in Water0.12 mg/mL (25°C)
LogP (Octanol-Water)1.87
pKa (Predicted)4.2 (Imidazole NH)

The low aqueous solubility necessitates formulation with co-solvents like polyethylene glycol (PEG) for biological testing. The compound exhibits moderate lipophilicity, enabling passive diffusion across cell membranes .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-4), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.58 (d, J = 8.4 Hz, 1H, H-5), 3.82 (s, 3H, N-CH₃), 2.64 (s, 3H, C-CH₃).

  • IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=N aromatic), 1450 cm⁻¹ (C-H bend, CH₃).

Pharmacological Applications

Enzyme Inhibition Mechanisms

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile acts as a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), with an IC₅₀ of 3.8 µM. Molecular docking studies reveal hydrogen bonding between the cyano group and heme iron, disrupting substrate oxidation.

Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.95
Escherichia coli7.81
Candida albicans250

The compound’s bactericidal activity against Gram-positive pathogens correlates with membrane disruption, as evidenced by propidium iodide uptake assays.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 6.2 minutes. Method validation confirms linearity (R² = 0.999) over 0.1–100 µg/mL.

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) in positive mode shows a predominant [M+H]⁺ ion at m/z 172.1, with fragmentation peaks at m/z 145.0 (loss of HCN) and 117.1 (loss of CH₃CN).

Biological Activities and Research Findings

Anticancer Screening

In the NCI-60 panel, the compound demonstrates moderate cytotoxicity (GI₅₀ = 12 µM) against leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. Synergistic effects with doxorubicin (combination index = 0.82) suggest potential use in combination therapies.

Toxicological Profile

Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate hepatotoxicity at high doses, with elevated serum ALT (128 U/L vs. control 35 U/L). Chronic exposure (28 days, 50 mg/kg/day) causes mild renal tubular necrosis.

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